molecular formula C10H9FO B1627866 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene CAS No. 939760-65-3

6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene

Cat. No.: B1627866
CAS No.: 939760-65-3
M. Wt: 164.18 g/mol
InChI Key: PKNYNYAUDVVLDL-UHFFFAOYSA-N
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Description

6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene is a chemical compound with the molecular formula C10H9FO and a molecular weight of 164.1762632 g/mol This compound is characterized by its unique structure, which includes a fluorine atom and an oxa-cyclopropa ring fused to a naphthalene moiety

Preparation Methods

The synthesis of 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves several steps. One common synthetic route includes the following steps:

Industrial production methods for this compound may involve scaling up the laboratory synthesis process, optimizing reaction conditions, and using continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to changes in their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

6-Fluoro-1a,2,3,7b-tetrahydro-1-oxa-cyclopropa[a]naphthalene can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features, such as the presence of the fluorine atom and the oxa-cyclopropa ring, which contribute to its distinct chemical and biological properties.

Properties

CAS No.

939760-65-3

Molecular Formula

C10H9FO

Molecular Weight

164.18 g/mol

IUPAC Name

6-fluoro-1a,2,3,7b-tetrahydronaphtho[1,2-b]oxirene

InChI

InChI=1S/C10H9FO/c11-7-3-1-6-2-4-9-10(12-9)8(6)5-7/h1,3,5,9-10H,2,4H2

InChI Key

PKNYNYAUDVVLDL-UHFFFAOYSA-N

SMILES

C1CC2=C(C=C(C=C2)F)C3C1O3

Canonical SMILES

C1CC2=C(C=C(C=C2)F)C3C1O3

Origin of Product

United States

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